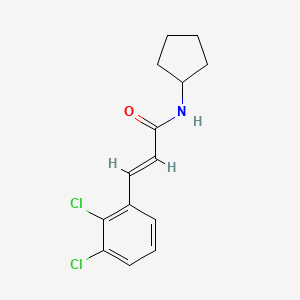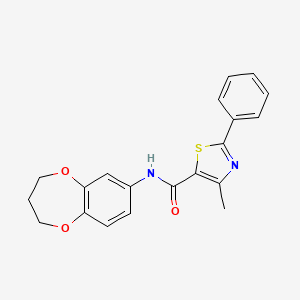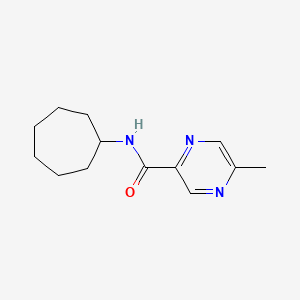![molecular formula C16H15BrClNO2 B7477839 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide](/img/structure/B7477839.png)
2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide, also known as BRD-K68174516, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the benzamide class of compounds and has a molecular weight of 383.78 g/mol.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide is not fully understood. However, it has been proposed that it exerts its anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. It has also been suggested that it inhibits the activity of certain enzymes involved in inflammation and pain, such as cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to reduce the levels of certain inflammatory cytokines in animal models of arthritis and neuropathic pain. It has also been shown to reduce the growth and proliferation of cancer cells in vitro and in vivo. Additionally, it has been found to have analgesic effects in animal models of pain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide in lab experiments is its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties, which make it a promising candidate for further study. However, one limitation is its low solubility in water, which may make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide. One direction is to further investigate its mechanism of action, particularly with regards to its anticancer properties. Another direction is to study its potential use in combination with other anticancer drugs to enhance their effectiveness. Additionally, its potential use in the treatment of other inflammatory and pain-related conditions, such as osteoarthritis and neuropathic pain, should be explored. Finally, the development of more effective formulations of this compound with improved solubility and bioavailability should be pursued.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide involves the reaction of 5-methoxy-2-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with N-methyl-3-(3-chlorobenzyl)aniline. The final step is the bromination of the resulting compound using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The yield of the synthesis process is approximately 60%.
Applications De Recherche Scientifique
2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, anti-inflammatory, and analgesic properties. In particular, it has been shown to inhibit the growth of breast cancer cells, prostate cancer cells, and lung cancer cells. It has also been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Propriétés
IUPAC Name |
2-bromo-N-[(3-chlorophenyl)methyl]-5-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO2/c1-19(10-11-4-3-5-12(18)8-11)16(20)14-9-13(21-2)6-7-15(14)17/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPUHTAUHMHWSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)Cl)C(=O)C2=C(C=CC(=C2)OC)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclopentyl-1-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]ethanone](/img/structure/B7477778.png)
![(2-Chloro-4,5-difluorophenyl)-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]methanone](/img/structure/B7477781.png)
![Ethyl 4-[4-[(4-acetylphenyl)carbamoyl]piperidin-1-yl]sulfonylbenzoate](/img/structure/B7477785.png)

![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone](/img/structure/B7477803.png)
![N-[2-(piperidine-1-carbonyl)phenyl]cyclobutanecarboxamide](/img/structure/B7477814.png)




![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)